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molecular formula C8H9BrN2O B8513300 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

Cat. No. B8513300
M. Wt: 229.07 g/mol
InChI Key: YWNOZDJXUCWUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

3-Bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one (205 mg, 0.84 mmol) and sodium borohydride (160 mg, 4.2 mmol) are dissolved in 1.0 mL of THF and the mixture is cooled down to 0° C. Neat BF3 Et2O (0.74 mL, 5.9 mmol) is added dropwise and the mixture is stirred for 3 hr at room temperature. Then saturated aqueous NH4Cl solution (15 mL) is added carefully and the mixture is further basified by adding solid NaHCO3. The mixture is then extracted with EtOAc (3×35 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 78 mg of 3-bromo-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[N:12][C:5]2[NH:6][C:7](=O)[CH2:8][O:9][CH2:10][C:4]=2[CH:3]=1.[BH4-].[Na+].[NH4+].[Cl-].C([O-])(O)=O.[Na+]>C1COCC1>[Br:1][C:2]1[CH:13]=[N:12][C:5]2[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=2[CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
BrC1=CC2=C(NC(COC2)=O)N=C1
Name
Quantity
160 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
BF3 Et2O
Quantity
0.74 mL
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with EtOAc (3×35 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(NCCOC2)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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